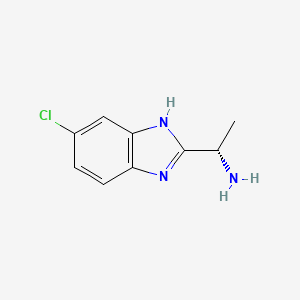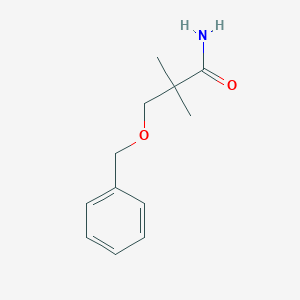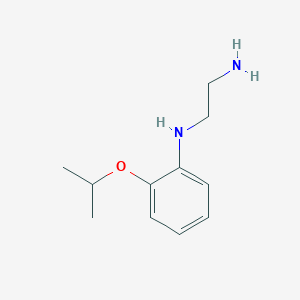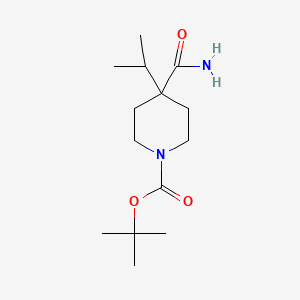
tert-Butyl 4-carbamoyl-4-isopropylpiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-carbamoyl-4-isopropylpiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an aminocarbonyl group, and an isopropyl group attached to a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-carbamoyl-4-isopropylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods. The use of flow microreactors enables precise control over reaction conditions, leading to higher yields and reduced waste .
化学反应分析
Types of Reactions: tert-Butyl 4-carbamoyl-4-isopropylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the aminocarbonyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
Chemistry: tert-Butyl 4-carbamoyl-4-isopropylpiperidine-1-carboxylate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for use in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its piperidine core is a common motif in many bioactive molecules, making it a valuable scaffold for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it a useful intermediate in various manufacturing processes.
作用机制
The mechanism of action of tert-Butyl 4-carbamoyl-4-isopropylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tert-butyl and isopropyl groups can influence the compound’s binding affinity and selectivity. The aminocarbonyl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
相似化合物的比较
tert-Butyl 4-(aminocyclohexyl)carbamate: Similar in structure but with a cyclohexyl ring instead of a piperidine ring.
tert-Butyl 4-amino-1-piperidinecarboxylate: Lacks the aminocarbonyl and isopropyl groups.
Uniqueness: tert-Butyl 4-carbamoyl-4-isopropylpiperidine-1-carboxylate is unique due to the combination of its functional groups. The presence of both the aminocarbonyl and isopropyl groups on the piperidine ring provides distinct chemical properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C14H26N2O3 |
|---|---|
分子量 |
270.37 g/mol |
IUPAC 名称 |
tert-butyl 4-carbamoyl-4-propan-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-10(2)14(11(15)17)6-8-16(9-7-14)12(18)19-13(3,4)5/h10H,6-9H2,1-5H3,(H2,15,17) |
InChI 键 |
XDYZYHULNHHPIN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B8534394.png)
![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1-(phenylmethyl)-](/img/structure/B8534401.png)
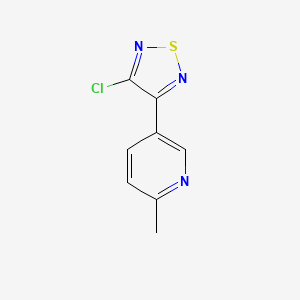
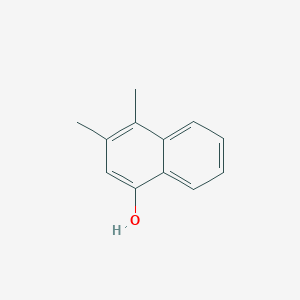
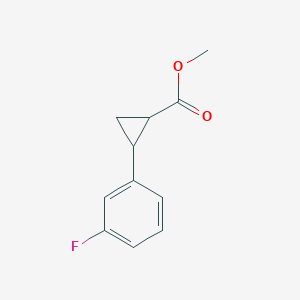
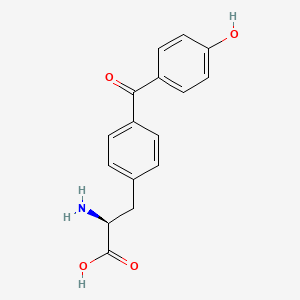
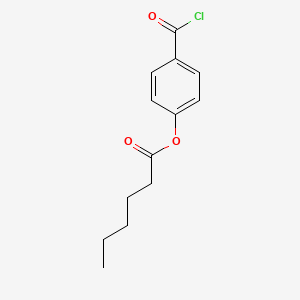
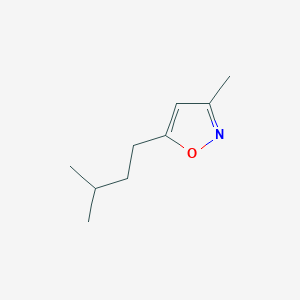
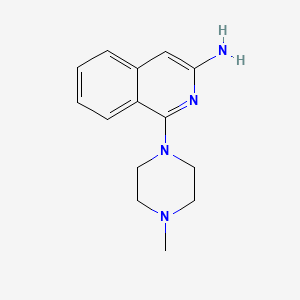
![5-[3-(Carboxymethyl)benzoyl]thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B8534463.png)

